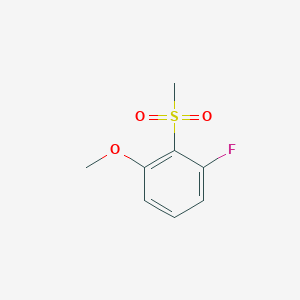
2-Fluoro-6-methoxyphenylmethylsulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-3-methoxy-2-(methylsulfonyl)benzene is an aromatic compound characterized by the presence of a fluorine atom, a methoxy group, and a methylsulfonyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-3-methoxy-2-(methylsulfonyl)benzene typically involves the introduction of the fluorine, methoxy, and methylsulfonyl groups onto a benzene ring through a series of chemical reactions. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring using a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor. The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group. The methylsulfonyl group is often introduced through a sulfonation reaction using methylsulfonyl chloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of 1-Fluoro-3-methoxy-2-(methylsulfonyl)benzene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as distillation or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1-Fluoro-3-methoxy-2-(methylsulfonyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the sulfonyl group to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Amino or thio derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
1-Fluoro-3-methoxy-2-(methylsulfonyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-3-methoxy-2-(methylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to biological targets, while the methylsulfonyl group can enhance its solubility and stability. These interactions can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1-Fluoro-2-(methylsulfonyl)benzene: Lacks the methoxy group, which can affect its reactivity and applications.
1-Fluoro-3-methoxy-2-(trifluoromethyl)benzene:
Uniqueness
The presence of the fluorine atom, methoxy group, and methylsulfonyl group allows for a wide range of chemical transformations and interactions with biological targets .
Propiedades
Número CAS |
1208075-04-0 |
|---|---|
Fórmula molecular |
C8H9FO3S |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
1-fluoro-3-methoxy-2-methylsulfonylbenzene |
InChI |
InChI=1S/C8H9FO3S/c1-12-7-5-3-4-6(9)8(7)13(2,10)11/h3-5H,1-2H3 |
Clave InChI |
STKSICUSUWAOEW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)F)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


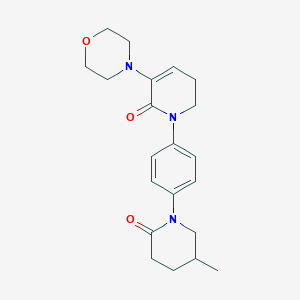
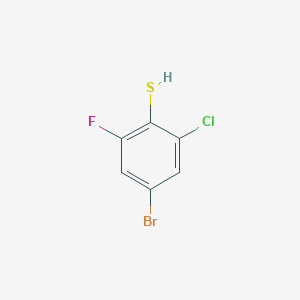
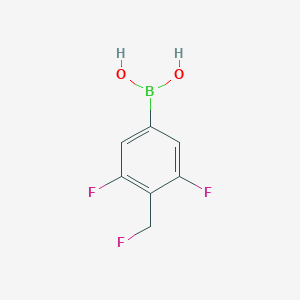
carbonyl]amino))amino)ethan-1-ol](/img/structure/B12852127.png)

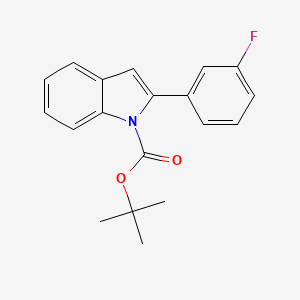
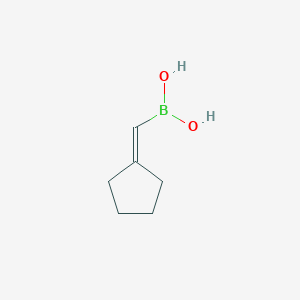
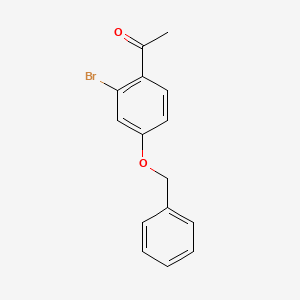
![4-Amino-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12852156.png)

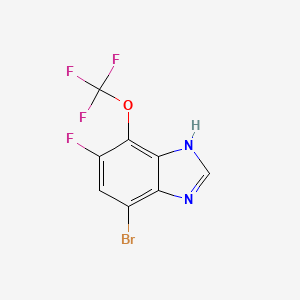
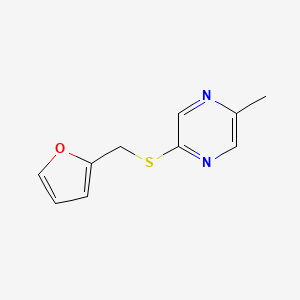

![(3aS,8aR)-5-Phenyl-2-(pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B12852196.png)
